molecular formula C6H8O2S B8493708 3-(2-hydroxyethoxy)thiophene

3-(2-hydroxyethoxy)thiophene

Cat. No.: B8493708
M. Wt: 144.19 g/mol
InChI Key: HDBVEDUEWXRKGA-UHFFFAOYSA-N
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Description

3-(2-Hydroxyethoxy)thiophene is a thiophene derivative substituted with a hydroxyethoxy group (–OCH₂CH₂OH) at the 3-position of the aromatic ring. Thiophenes are sulfur-containing heterocyclic compounds widely studied for their electronic, optical, and biological properties . The hydroxyethoxy substituent introduces polarity and hydrogen-bonding capacity, influencing solubility, reactivity, and interactions in biological or material systems. This compound has been explored in medicinal chemistry (e.g., as a glutaminase inhibitor) and materials science (e.g., conductive polymers) due to its tunable electronic structure and functional group versatility .

Properties

Molecular Formula

C6H8O2S

Molecular Weight

144.19 g/mol

IUPAC Name

2-thiophen-3-yloxyethanol

InChI

InChI=1S/C6H8O2S/c7-2-3-8-6-1-4-9-5-6/h1,4-5,7H,2-3H2

InChI Key

HDBVEDUEWXRKGA-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1OCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-hydroxyethoxy)thiophene typically involves the reaction of thiophene-3-ol with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of thiophene-3-ol attacks the ethylene oxide, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production methods for 3-(2-hydroxyethoxy)thiophene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are chosen to minimize environmental impact and ensure cost-effectiveness.

Types of Reactions:

    Oxidation: 3-(2-hydroxyethoxy)thiophene can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding thiophene-3-ylmethanol derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens, acids, and bases are employed depending on the desired substitution.

Major Products:

    Oxidation: Thiophene-3-carboxylic acid or thiophene-3-aldehyde.

    Reduction: Thiophene-3-ylmethanol.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

3-(2-hydroxyethoxy)thiophene has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-hydroxyethoxy)thiophene involves its interaction with specific molecular targets and pathways. The thiophene ring can participate in π-π interactions, while the ethanol moiety can form hydrogen bonds. These interactions can influence the compound’s reactivity and binding affinity to various biological targets, potentially affecting enzyme activity, receptor binding, and cellular processes.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • This derivative is used in synthesizing regioregular polymers for organic electronics, where reduced hydrophilicity improves film stability .
  • 3-(6-Chlorohexyl)thiophene / 3-(6-Bromohexyl)thiophene : Alkyl halide substituents enhance hydrophobicity and steric bulk, favoring applications in polymer chemistry. These derivatives exhibit lower solubility in polar solvents compared to 3-(2-hydroxyethoxy)thiophene .
  • Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: A complex derivative with a tetrahydrobenzo[b]thiophene core. The hydroxyethoxy group in 3-(2-hydroxyethoxy)thiophene offers simpler functionalization pathways for further modifications compared to this multi-ring system .

Data Table: Key Properties of Selected Thiophene Derivatives

Compound Substituent Key Properties/Applications Reference
3-(2-Hydroxyethoxy)thiophene –OCH₂CH₂OH GLS inhibition (IC₅₀ ~0.2 µM); polar, H-bond capable
3-(2-Methoxyethoxy)thiophene –OCH₂CH₂OCH₃ Conductive polymers; improved film stability
3-(6-Chlorohexyl)thiophene –(CH₂)₆Cl High regioregularity polymers; low solubility
Ethyl 2-amino-4-phenylthiophene-3-carboxylate –COOEt, –NH₂ Antimicrobial; precursor for bioactive analogs

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